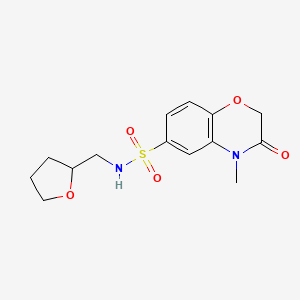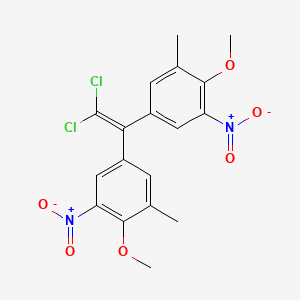![molecular formula C15H15F3N2O2 B4834043 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a key role in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, and the regulation of appetite and metabolism. It has also been shown to have potential as an antipsychotic agent, with studies suggesting that it may be effective in the treatment of schizophrenia and other psychotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research on 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a potential treatment for drug addiction, particularly in relation to the opioid epidemic. Finally, further research is needed to fully understand the long-term effects of 5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide on the endocannabinoid system and its potential as a therapeutic agent in a range of medical conditions.
Wissenschaftliche Forschungsanwendungen
5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)7-10-8-13(20-22-10)14(21)19-12-6-4-3-5-11(12)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIANHXDCDQYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(allylthio)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4833968.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4833975.png)
![2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4833981.png)

![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4833997.png)
![9-tert-butyl-2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4834000.png)

![N-[4-(N-9H-fluoren-9-ylideneethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4834012.png)

![N-(1,5-dimethylhexyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834030.png)
![4-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4834032.png)
![4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4834039.png)
![1-cyclohexyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4834042.png)